GSK3179106

Description

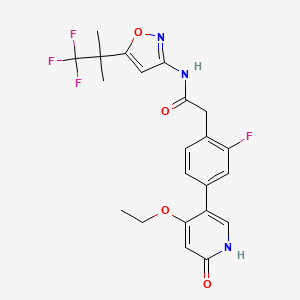

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]-N-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F4N3O4/c1-4-32-16-9-19(30)27-11-14(16)12-5-6-13(15(23)7-12)8-20(31)28-18-10-17(33-29-18)21(2,3)22(24,25)26/h5-7,9-11H,4,8H2,1-3H3,(H,27,30)(H,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXKJSSOUXWLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)NC=C1C2=CC(=C(C=C2)CC(=O)NC3=NOC(=C3)C(C)(C)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F4N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627856-64-7, 1884420-19-2 | |

| Record name | GSK-3179106 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627856647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-(4-ETHOXY-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)-2-FLUOROPHENYL)-N-(5-(1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL)ISOXAZOL-3-YL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GSK-3179106 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY8BBK4G3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of GSK3179106 in Irritable Bowel Syndrome

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial information suggesting GSK3179106 acts as a G-protein coupled receptor 43 (GPR43) agonist is incorrect. Extensive preclinical and clinical data unequivocally identify GSK3179106 as a potent and selective inhibitor of the Rearranged during transfection (RET) receptor tyrosine kinase . This guide will detail the mechanism of action of GSK3179106 as a RET kinase inhibitor in the context of Irritable Bowel Syndrome (IBS).

Executive Summary

GSK3179106 is a first-in-class, orally administered, gut-restricted small molecule inhibitor of the RET kinase.[1][2] Its therapeutic potential for Irritable Bowel Syndrome (IBS) stems from its ability to attenuate visceral hypersensitivity, a key pathophysiological feature of IBS characterized by abdominal pain.[3] Preclinical studies have demonstrated that by inhibiting RET kinase in the enteric nervous system (ENS), GSK3179106 can reduce the exaggerated pain response to colorectal distension in various rodent models of IBS.[3][4] The compound has been shown to be well-tolerated in early-phase human clinical trials.[5] This document provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies related to GSK3179106.

The Role of RET Kinase in the Enteric Nervous System and Visceral Pain

The Rearranged during transfection (RET) receptor tyrosine kinase is crucial for the development and maintenance of the enteric nervous system.[1][2] RET signaling is activated by glial cell line-derived neurotrophic factor (GDNF) family ligands, which bind to a co-receptor (GFRα), leading to the dimerization and autophosphorylation of RET.[1] This signaling cascade is vital for neuronal survival, differentiation, and plasticity.[1][2]

In the context of IBS, inflammation or stress can lead to an upregulation of neurotrophic factors in the gut, potentially causing hyperinnervation and sensitization of visceral afferent neurons, which contributes to visceral hypersensitivity.[1][2] The RET kinase is expressed in dorsal root ganglia neurons that innervate the colon, suggesting its involvement in visceral nociception.[3][4] Therefore, inhibiting RET kinase activity presents a novel therapeutic strategy for mitigating the chronic abdominal pain associated with IBS.[1][3]

Molecular Mechanism of Action of GSK3179106

GSK3179106 is a highly potent and selective inhibitor of RET kinase.[1][6] It functions by binding to the kinase domain of the RET receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition of RET signaling in enteric neurons is hypothesized to normalize their function and reduce the sensitization that leads to visceral hypersensitivity.[1]

Signaling Pathway of RET Kinase and its Inhibition by GSK3179106

The following diagram illustrates the proposed signaling pathway of RET kinase in visceral pain and the point of intervention for GSK3179106.

Caption: RET kinase signaling pathway in visceral pain and inhibition by GSK3179106.

Preclinical Efficacy Data

The efficacy of GSK3179106 has been evaluated in several rodent models of colonic hypersensitivity that mimic aspects of IBS. The primary endpoint in these studies was the visceromotor response (VMR) to colorectal distension (CRD), measured by the number of abdominal contractions.

Table 1: In Vitro Potency of GSK3179106

| Assay Type | Target | Species | IC₅₀ | Reference |

| Biochemical Assay | RET Kinase | Human | 0.4 nM | [6] |

| Biochemical Assay | RET Kinase | Rat | 0.2 nM | [6] |

| Cellular Assay (RET Phosphorylation) | Wild-type RET | SK-N-AS cells | 4.6 nM | [4] |

| Cellular Assay (RET Phosphorylation) | Constitutively active RET | TT cells | 11.1 nM | [4] |

| Cellular Assay (Proliferation) | RET-dependent | TT cells | 25.5 nM | [6] |

Table 2: In Vivo Efficacy of GSK3179106 in Rodent Models of Colonic Hypersensitivity

| Model | Species | Dosing Regimen | Reduction in Visceromotor Response (VMR) | Reference |

| Acute Colonic Irritation (Acetic Acid) | Rat | 3 or 10 mg/kg, oral, twice daily for 3.5 days | 33-60% inhibition | [4] |

| Post-inflammatory (TNBS-induced colitis) | Rat | 10 mg/kg, oral, twice daily for 3.5 days | 34-43% inhibition | [4] |

| Chronic Adult Stress (Water Avoidance) | Rat | 10 mg/kg, oral, twice daily for 3.5 days | 33-35% inhibition | [4] |

| Early Life Stress (Maternal Separation) | Rat | 10 mg/kg, oral, twice daily | 32-42% inhibition | [4] |

Pharmacokinetics and Gut-Restriction

A key feature of GSK3179106 is its gut-restricted profile, which minimizes systemic exposure and potential off-target effects. Pharmacokinetic studies in rats have demonstrated significantly higher concentrations of the compound in the gastrointestinal tract compared to plasma.

Table 3: Gut Pharmacokinetics of GSK3179106 in Rats

(Following 10 mg/kg oral dosing, twice daily for 3.5 days)

| Tissue | Cₘₐₓ (ng/mL or ng/g) | Reference |

| Colon | 3358 | [2] |

| Jejunum | 12800 | [2] |

| Duodenum | 15713 | [2] |

| Ileum | 5520 | [2] |

| Plasma | 40 | [2] |

Experimental Protocols

In Vitro RET Kinase Inhibition Assay

The potency of GSK3179106 on RET kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the RET kinase domain. The reaction is initiated by adding ATP, and the signal is detected after the addition of a europium-labeled anti-phospho-tyrosine antibody. The IC₅₀ value is calculated from the concentration-response curve of the inhibitor.

Rodent Models of Colonic Hypersensitivity

Visceral hypersensitivity was induced in rats using various methods, including:

-

Acute Colonic Irritation: A low concentration of acetic acid is administered as an enema to induce transient sensitization of colonic afferent nerves.[2]

-

Post-inflammatory Model: Colitis is induced with trinitrobenzene sulfonic acid (TNBS), and visceral hypersensitivity is assessed after the inflammation has resolved.[4]

-

Stress-induced Models: Animals are subjected to chronic water avoidance stress or early life maternal separation to induce visceral hypersensitivity.[4]

Visceromotor Response (VMR) to Colorectal Distension (CRD)

The assessment of visceral pain in rodent models is quantified by measuring the VMR to CRD. A balloon is inserted into the colon and inflated to graded pressures (e.g., 0-60 mm Hg). The number of abdominal muscle contractions is visually counted as a measure of the pain response. A reduction in the number of contractions at a given pressure indicates an analgesic effect.[3][4]

Experimental Workflow for Preclinical Efficacy Testing

Caption: Workflow for assessing the in vivo efficacy of GSK3179106.

Clinical Development and Safety

First-in-human studies with GSK3179106 have been conducted in healthy volunteers. These were randomized, placebo-controlled, single- and repeat-dose escalation studies designed to evaluate the safety, tolerability, and pharmacokinetics of the compound.[5] The results indicated that single doses up to 800 mg and repeat doses up to 400 mg were well-tolerated with no significant safety concerns.[5] These findings support the further clinical development of GSK3179106 for the treatment of IBS.

Conclusion

GSK3179106 represents a novel, targeted therapeutic approach for the management of IBS. Its mechanism of action, centered on the inhibition of RET kinase in the enteric nervous system, directly addresses the underlying issue of visceral hypersensitivity. The strong preclinical data, coupled with a favorable safety profile in early clinical trials and a gut-restricted mode of action, position GSK3179106 as a promising candidate for alleviating the chronic abdominal pain experienced by IBS patients.

Note on GPR43 Agonists in IBS

While GSK3179106 is not a GPR43 agonist, GPR43 is a valid target being explored for inflammatory and metabolic conditions, including some gastrointestinal disorders. GPR43 is activated by short-chain fatty acids (SCFAs), which are metabolites produced by the gut microbiota.[7] Activation of GPR43 can modulate inflammatory responses and gut hormone secretion.[7][8] The investigation of selective GPR43 agonists for conditions like colitis is an active area of research but is distinct from the mechanism of GSK3179106.[8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a First-in-Class Gut-Restricted RET Kinase Inhibitor as a Clinical Candidate for the Treatment of IBS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of RET Kinase Inhibition for Irritable Bowel Syndrome: A Preclinical Investigation in Rodent Models of Colonic Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the Potential of RET Kinase Inhibition for Irritable Bowel Syndrome: A Preclinical Investigation in Rodent Models of Colonic Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First-in-Human Studies for a Selective RET Tyrosine Kinase Inhibitor, GSK3179106, to Investigate the Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Role of Short Chain Fatty Acids in Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]

GSK3179106: A Technical Overview of its RET Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of GSK3179106, a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. The information presented herein is intended to support further research and development efforts in the field of kinase inhibition.

Executive Summary

GSK3179106 is a small molecule inhibitor targeting the RET kinase, a key regulator of cell proliferation, survival, and differentiation.[1] Aberrant RET signaling is implicated in various cancers and other conditions like Irritable Bowel Syndrome (IBS).[2][3] GSK3179106 has demonstrated high potency against RET kinase in both biochemical and cellular assays. A key characteristic of this inhibitor is its favorable selectivity profile, having been screened against a broad panel of kinases. This document summarizes the quantitative data on its inhibitory activity, details the experimental methodologies used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Kinase Inhibition Profile

The inhibitory activity of GSK3179106 has been quantified against its primary target, RET kinase, and a wider panel of kinases to establish its selectivity.

Potency against RET Kinase

GSK3179106 is a highly potent inhibitor of RET kinase, with activity in the low nanomolar range.

| Target | Assay Type | IC50 Value (nM) |

| Human RET | Biochemical (Cell-free) | 0.3[1] - 0.4[4] |

| Human RET | Cellular (TT cells) | 11.1[4] |

| Rat RET | Biochemical (Cell-free) | 0.2[4] |

Kinase Selectivity Panel

GSK3179106 has demonstrated a high degree of selectivity for RET kinase. In a broad screening panel of over 300 recombinant kinases, only 26 were found to be inhibited at a 1 µM test concentration.[1][2][3] The detailed list of these 26 kinases is provided in the supporting information of the primary publication by Schenck Eidam et al. in ACS Medicinal Chemistry Letters, 2018.[2][3]

Furthermore, a chemoproteomics study in rat colon tissue identified Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2) as potential off-targets with binding affinities comparable to RET.[2]

| Off-Target | Apparent Kd (µM) |

| DDR1 | 0.04[2] |

| DDR2 | 0.09[2] |

Experimental Protocols

The following sections describe the general methodologies employed to determine the kinase inhibition profile of compounds like GSK3179106.

Biochemical Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified kinase. A common method, such as ADP-Glo™, measures the amount of ADP produced during the kinase reaction.

Principle: The kinase reaction consumes ATP and generates ADP. The amount of ADP produced is directly proportional to the kinase activity. The assay is performed in two steps: first, stopping the kinase reaction and depleting the remaining ATP; second, converting the generated ADP back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. A lower luminescent signal indicates a higher degree of kinase inhibition.

General Protocol:

-

Compound Preparation: A stock solution of GSK3179106 is prepared in 100% DMSO. Serial dilutions are then made to generate a range of test concentrations.

-

Assay Plate Preparation: The diluted compounds are added to the wells of a microplate. Control wells containing only DMSO (100% activity) and wells without the enzyme (0% activity) are included.

-

Kinase Reaction: A solution containing the purified recombinant RET kinase is added to each well. The plate is incubated to allow the inhibitor to bind to the kinase.

-

Initiation: A master mix containing the kinase-specific substrate and ATP is added to all wells to start the reaction. The plate is incubated at a controlled temperature (e.g., 30°C).

-

Detection:

-

An ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

-

A Kinase Detection Reagent is then added to convert ADP to ATP and initiate the luciferase reaction, generating a luminescent signal.

-

-

Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular RET Autophosphorylation Assay

This assay measures the ability of an inhibitor to block RET kinase activity within a cellular context by quantifying the level of RET autophosphorylation.

Principle: In cells that express RET, its activation leads to the phosphorylation of specific tyrosine residues on the kinase itself. An inhibitor will reduce the level of this phosphorylation. This can be measured using immunoassays with antibodies specific to the phosphorylated form of RET.

General Protocol:

-

Cell Culture: A human cell line with endogenous RET expression (e.g., TT medullary thyroid carcinoma cells) is cultured in multi-well plates.

-

Compound Treatment: The cells are treated with various concentrations of GSK3179106 and incubated for a specific period.

-

Cell Lysis: The cells are washed and then lysed to release the cellular proteins.

-

Detection (ELISA-based):

-

The cell lysates are transferred to an ELISA plate coated with an antibody that captures total RET protein.

-

A second antibody, specific to a phosphorylated tyrosine residue on RET (e.g., Phospho-RET), and linked to a detection enzyme (like HRP), is added.

-

A substrate is added that produces a colorimetric or chemiluminescent signal in the presence of the detection enzyme.

-

-

Data Analysis: The signal is measured with a plate reader. The IC50 value is determined by plotting the percentage of inhibition of RET phosphorylation against the inhibitor concentration.

Visualizations

RET Signaling Pathway

Caption: Canonical RET signaling pathway and the inhibitory action of GSK3179106.

Kinase Inhibitor Selectivity Profiling Workflow

Caption: General experimental workflow for determining kinase inhibitor selectivity.

Rationale for Gut-Restricted RET Inhibition in IBS

References

A Technical Guide to GSK3179106: A Gut-Restricted RET Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the gut-restricted properties and mechanism of action of GSK3179106, a first-in-class, potent, and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Developed as a potential therapeutic for Irritable Bowel Syndrome (IBS), GSK3179106's unique pharmacological profile is characterized by its high concentration in the gastrointestinal tract and minimal systemic exposure, offering a targeted approach to modulating enteric nervous system (ENS) signaling.[1][2]

Core Mechanism of Action: RET Kinase Inhibition

GSK3179106 exerts its pharmacological effect through the potent and selective inhibition of RET, a receptor tyrosine kinase crucial for the development, survival, and function of neurons within the ENS.[1] The RET signaling pathway is activated by the binding of glial cell line-derived neurotrophic factor (GDNF) family ligands to their corresponding GFRα co-receptors, which then recruit and activate RET. This activation triggers downstream signaling cascades, including the MAPK and PI3K/AKT pathways, that regulate neuronal survival, differentiation, and plasticity.[1] In the context of IBS, hyperactivity of the ENS is thought to contribute to visceral hypersensitivity and altered gut motility. By inhibiting RET kinase activity, GSK3179106 aims to normalize this aberrant neuronal signaling.

Signaling Pathway of RET Kinase and Inhibition by GSK3179106

Caption: RET signaling pathway and the inhibitory action of GSK3179106.

Quantitative Data Summary

The following tables summarize the key quantitative data for GSK3179106, highlighting its potency, selectivity, and pharmacokinetic properties that contribute to its gut-restricted profile.

Table 1: In Vitro Potency of GSK3179106

| Target | Assay Type | IC50 (nM) | Reference |

| Human RET | Biochemical | 0.4 | [1] |

| Human RET | Cellular (TT cells) | 11 | [1] |

| Rat RET | Biochemical | 0.2 | [3] |

Table 2: Kinase Selectivity Profile of GSK3179106

| Kinase | Assay Type | Result | Reference |

| Kinase Panel (>300 kinases) | Biochemical | 26 kinases inhibited at 1 µM | [1] |

| DDR1 | Chemoproteomics (Kd) | 0.04 µM | [1] |

| DDR2 | Chemoproteomics (Kd) | 0.09 µM | [1] |

Table 3: Pharmacokinetic Properties of GSK3179106 in Rats (10 mg/kg, 7 doses over 3.5 days)

| Tissue/Fluid | Cmax (ng/mL) | Reference |

| Plasma | 40 | [1] |

| Colon Tissue Homogenate | 3358 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

RET Kinase Inhibition Assay (Biochemical)

This assay determines the in vitro inhibitory activity of GSK3179106 against the RET kinase.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by the RET kinase domain. Inhibition of this phosphorylation by GSK3179106 results in a decreased FRET signal.

-

Materials:

-

Recombinant human RET kinase domain

-

Biotinylated substrate peptide

-

ATP

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-allophycocyanin (SA-APC)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

GSK3179106 (serially diluted)

-

384-well microplates

-

-

Procedure:

-

Add assay buffer, RET kinase, and GSK3179106 (or vehicle control) to the wells of a 384-well plate.

-

Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate for a specified duration (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a detection mix containing the europium-labeled anti-phosphotyrosine antibody and SA-APC in a buffer with EDTA.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

-

Calculate the ratio of the emissions (665/620 nm) and determine the IC50 values by fitting the data to a four-parameter logistic equation.

-

Cellular RET Phosphorylation Assay

This assay assesses the ability of GSK3179106 to inhibit RET phosphorylation in a cellular context.

-

Principle: An ELISA-based assay is used to quantify the level of phosphorylated RET in cells treated with GSK3179106.

-

Materials:

-

TT human medullary thyroid carcinoma cell line (endogenously expressing RET)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

GSK3179106 (serially diluted)

-

Lysis buffer

-

ELISA plates coated with an anti-RET capture antibody

-

Anti-phospho-RET detection antibody (conjugated to HRP or a fluorophore)

-

Substrate for the detection enzyme (e.g., TMB for HRP)

-

-

Procedure:

-

Seed TT cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of GSK3179106 for a specified time (e.g., 2 hours).

-

Lyse the cells and transfer the lysates to the ELISA plates pre-coated with the capture antibody.

-

Incubate to allow the capture of total RET protein.

-

Wash the plates and add the anti-phospho-RET detection antibody.

-

Incubate to allow the detection antibody to bind to phosphorylated RET.

-

Wash the plates and add the substrate.

-

Measure the absorbance or fluorescence and calculate the IC50 for the inhibition of RET phosphorylation.

-

In Vivo Pharmacokinetic Study in Rats

This protocol describes the assessment of the pharmacokinetic profile of GSK3179106 in rats to determine its gut-restricted properties.

-

Principle: GSK3179106 is administered orally to rats, and at various time points, blood and gastrointestinal tissues are collected to measure the drug concentration.

-

Materials:

-

Male Sprague-Dawley rats

-

GSK3179106 formulation for oral gavage

-

Anesthesia

-

Blood collection tubes (containing anticoagulant)

-

Surgical tools for tissue dissection

-

Homogenizer

-

LC-MS/MS system for bioanalysis

-

-

Procedure:

-

Acclimate rats to the housing conditions.

-

Administer a single oral dose of GSK3179106 to the rats. For multiple-dose studies, administer the drug at specified intervals.

-

At pre-determined time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via a suitable route (e.g., tail vein).

-

Process the blood to obtain plasma.

-

At the final time point, euthanize the animals and dissect the gastrointestinal tract (stomach, duodenum, jejunum, ileum, colon).

-

Collect the contents and tissue from each segment.

-

Homogenize the tissue samples.

-

Extract GSK3179106 from plasma and tissue homogenates using a suitable organic solvent.

-

Analyze the concentration of GSK3179106 in the extracts using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both plasma and gut tissues.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the gut-restricted properties of a compound like GSK3179106.

Caption: Workflow for evaluating the gut-restricted properties of GSK3179106.

Conclusion

GSK3179106 is a novel, potent, and selective RET kinase inhibitor with pronounced gut-restricted properties. Its mechanism of action, centered on the modulation of the enteric nervous system through RET inhibition, presents a targeted therapeutic strategy for IBS. The quantitative data and experimental findings summarized in this guide underscore its potential for localized efficacy within the gastrointestinal tract while minimizing systemic side effects. Further clinical investigation is warranted to fully elucidate its therapeutic utility in patients with IBS.

References

GSK3179106: A Novel Kinase Inhibitor with Potential Therapeutic Applications in Intestinal Inflammation via p38 MAPK Inhibition

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

GSK3179106 is a small molecule inhibitor primarily investigated as a potent and selective, gut-restricted inhibitor of the Rearranged during transfection (RET) tyrosine kinase for the treatment of Irritable Bowel Syndrome (IBS)[1][2][3]. However, emerging evidence reveals its activity as a multi-kinase inhibitor with direct effects on the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of inflammatory responses[4]. This guide provides a comprehensive technical overview of GSK3179106, focusing on its potential application as a p38 MAPK inhibitor in the context of intestinal inflammation, a hallmark of Inflammatory Bowel Disease (IBD). While clinical and preclinical data for GSK3179106 in IBD are not yet available, this document synthesizes current knowledge on the role of p38 MAPK in gut inflammation and provides a framework for its evaluation, drawing upon data from analogous p38 inhibitors.

Introduction to GSK3179106

GSK3179106 was developed as a gut-restricted kinase inhibitor, a design intended to minimize systemic exposure and associated side effects[1][5]. Its high concentration in the gastrointestinal tract makes it a compelling candidate for diseases localized to the gut[5].

Primary Target: RET Kinase

The majority of published research characterizes GSK3179106 as a highly potent RET kinase inhibitor[1][2][5]. RET signaling is crucial for the development and maintenance of the enteric nervous system (ENS), and its inhibition is proposed as a therapeutic strategy for normalizing neuronal function in IBS[5][6].

Emerging Target: p38 MAPK

Recent preclinical research has identified a direct interaction between GSK3179106 and p38 MAPK[4]. A 2024 study on acute lung injury demonstrated that GSK3179106 interferes with the phosphorylation of p38 MAPK, thereby suppressing downstream inflammatory cytokine expression, such as IL-6. This finding suggests that p38 MAPK is a direct anti-inflammatory target of GSK3179106, broadening its potential therapeutic applications to other inflammatory conditions, including IBD[4].

The p38 MAPK Signaling Pathway in Intestinal Inflammation

The p38 MAPK signaling pathway is a key cascade in the cellular response to inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress[7][8]. In the gut, this pathway is frequently activated in the inflamed mucosa of patients with IBD[9][10].

Upon activation by upstream kinases (MKK3/6), p38 MAPK phosphorylates a range of downstream targets, including transcription factors (e.g., ATF-2) and other kinases (e.g., MAPKAPK-2/MK2)[8][11]. This cascade leads to the transcriptional and post-transcriptional upregulation of key pro-inflammatory mediators, such as TNF-α, IL-6, and IL-8, perpetuating the inflammatory cycle in the intestine[7][11][12]. Therefore, inhibiting p38 MAPK presents a rational therapeutic strategy for IBD.

Quantitative Data and Kinase Selectivity

While specific IC50 values for GSK3179106 against p38 MAPK are not yet published, its primary target affinity and general selectivity profile are known.

Table 1: Kinase Inhibition Profile of GSK3179106

| Target | Assay Type | IC50 (nM) | Reference |

|---|---|---|---|

| RET (human) | Biochemical | 0.3 - 0.4 | [1][2][5] |

| RET (rat) | Biochemical | 0.2 | [2] |

| RET (human TT cells) | Cellular | 11.1 | [2] |

| p38 MAPK | Not Reported | Not Reported | - |

| Kinase Panel | Biochemical | Inhibits 26 of >300 kinases at 1 µM |[5][13] |

Due to the absence of specific data for GSK3179106 in IBD models, the following table summarizes results from studies using other selective p38 MAPK inhibitors in experimental colitis. This provides a benchmark for the potential efficacy of GSK3179106.

Table 2: Efficacy of Representative p38 MAPK Inhibitors in Experimental Colitis

| Compound | Colitis Model | Key Findings | Reference |

|---|---|---|---|

| SB203580 | TNBS-induced colitis (mice) | Dichotomous effect: Increased weight loss but decreased lymph node cell numbers. Reduced IFN-γ but increased TNF-α production. | [11] |

| SB203580 | IBD patient biopsies | Inhibited p38α phosphorylation and secretion of TNF-α, IL-1β, and IL-6. | [10] |

| BIRB796 | IBD Clinical Trial (Crohn's) | No significant clinical efficacy observed; trial halted. | [12] |

| Various | IBD patient LPMCs & biopsies | Four different p38α inhibitors effectively inhibited p38 phosphorylation and proinflammatory cytokine secretion. |[10] |

Note: The results for p38 MAPK inhibitors in IBD have been mixed, with some preclinical promise but challenges in clinical trials due to lack of efficacy or side effects[8][14][15].

Experimental Protocols for Preclinical Evaluation

To evaluate the efficacy of GSK3179106 as a p38 MAPK inhibitor in intestinal inflammation, standard preclinical models of colitis are employed. The following are detailed protocols for two commonly used models.

Dextran Sulfate Sodium (DSS)-Induced Colitis

This model is widely used to induce an acute or chronic colitis that mimics aspects of ulcerative colitis.

Methodology:

-

Animal Model: Male C57BL/6 mice, 8-12 weeks old.

-

Induction: Administer 2.5-5% (w/v) DSS (molecular weight: 36-50 kDa) in autoclaved drinking water for 5-7 consecutive days[16][17]. Control mice receive regular autoclaved water.

-

Treatment: Administer GSK3179106 via oral gavage daily, starting on Day 0. A vehicle control group must be included. Dose selection should be based on prior pharmacokinetic studies[1].

-

Monitoring: Record body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI)[18].

-

Endpoint Analysis: On day 8-10, euthanize mice. Harvest the colon and measure its length (a marker of inflammation). Proximal and distal colon sections should be collected for:

-

Histological Analysis: Fix in 10% formalin, embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E) to score inflammation and tissue damage[19].

-

Myeloperoxidase (MPO) Assay: Homogenize tissue to quantify neutrophil infiltration, a marker of acute inflammation[20].

-

Cytokine Measurement: Analyze tissue homogenates for levels of TNF-α, IL-6, and IL-1β using ELISA or qPCR.

-

Western Blot: Probe tissue lysates with antibodies against phosphorylated p38 (p-p38) and total p38 to confirm target engagement.

-

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis

This T-cell mediated model is often used to represent features of Crohn's disease.

Methodology:

-

Animal Model: BALB/c or SJL mice are commonly used.

-

Presensitization (Optional): Apply a solution of TNBS epicutaneously to the shaved abdomen one week prior to intrarectal challenge.

-

Induction: Anesthetize mice and slowly administer 100-150 µL of TNBS (e.g., 2.5 mg in 50% ethanol) intrarectally via a catheter inserted ~4 cm into the colon[20][21]. Ethanol is used as a barrier breaker. Control animals receive 50% ethanol alone.

-

Treatment: Administer GSK3179106 and vehicle as described in the DSS protocol.

-

Monitoring: Daily monitoring of weight loss and clinical signs of colitis.

-

Endpoint Analysis: Euthanize mice 3-7 days post-induction. Perform the same endpoint analyses as described for the DSS model (colon length, histology, MPO, cytokines, and Western blot for p-p38)[11].

Clinical Context and Future Directions

While GSK3179106 has undergone Phase I clinical trials in healthy volunteers for IBS, demonstrating good tolerability, it has not been clinically evaluated for IBD[22][23]. The history of other p38 MAPK inhibitors in clinical trials for inflammatory diseases has been challenging, with many failing due to lack of efficacy or off-target toxicity[15][24].

The dual-target nature of GSK3179106 (RET and p38 MAPK) and its gut-restricted properties may offer a unique therapeutic profile. Future research should focus on:

-

Quantifying p38 MAPK Inhibition: Determining the IC50 of GSK3179106 for p38 MAPK isoforms (α, β, γ, δ) to understand its potency and selectivity.

-

Preclinical IBD Studies: Conducting rigorous studies using the protocols outlined above to establish a dose-response relationship and confirm efficacy in intestinal inflammation.

-

Translational Studies: Analyzing p38 MAPK activation in IBD patient biopsies and exploring the effects of GSK3179106 ex vivo.

References

- 1. Discovery of a First-in-Class Gut-Restricted RET Kinase Inhibitor as a Clinical Candidate for the Treatment of IBS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Exploring the Potential of RET Kinase Inhibition for Irritable Bowel Syndrome: A Preclinical Investigation in Rodent Models of Colonic Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSK-3179106 reduces inflammation and acute lung injury in mice through p38 MAPK targeting | BioWorld [bioworld.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Exploring the Potential of RET Kinase Inhibition for Irritable Bowel Syndrome: A Preclinical Investigation in Rodent Models of Colonic Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Uncoupling the p38 MAPK kinase in IBD: a double edged sword? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of p38 mitogen-activated protein kinase in the pathogenesis of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Down-regulation of p38 mitogen-activated protein kinase activation and proinflammatory cytokine production by mitogen-activated protein kinase inhibitors in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dichotomal role of inhibition of p38 MAPK with SB 203580 in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitogen activated protein kinases: a role in inflammatory bowel disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. socmucimm.org [socmucimm.org]

- 17. DSS-induced experimental colitis in mice [bio-protocol.org]

- 18. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]

- 19. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]

- 21. Preclinical Study in Vivo for New Pharmacological Approaches in Inflammatory Bowel Disease: A Systematic Review of Chronic Model of TNBS-Induced Colitis [mdpi.com]

- 22. First-in-Human Studies for a Selective RET Tyrosine Kinase Inhibitor, GSK3179106, to Investigate the Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

- 24. researchgate.net [researchgate.net]

Preclinical Pharmacology of GSK3179106: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth overview of the preclinical pharmacology of GSK3179106, a first-in-class, gut-restricted, selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. It is intended to be a comprehensive technical resource, detailing the compound's mechanism of action, in vitro and in vivo pharmacological properties, and the experimental methodologies used for its characterization.

Executive Summary

GSK3179106 is a potent and selective small molecule inhibitor of RET kinase developed as a potential therapeutic for Irritable Bowel Syndrome (IBS).[1][2][3] Its mechanism of action is centered on the modulation of the enteric nervous system (ENS), where RET signaling is critical for neuronal function, including synaptic transmission and plasticity.[1][2] Preclinical data demonstrates that GSK3179106 exhibits high affinity for RET kinase and effectively inhibits its activity in both biochemical and cellular systems. A key feature of the molecule is its gut-restricted pharmacokinetic profile, which minimizes systemic exposure while achieving high concentrations in the gastrointestinal tract.[1] In rodent models of visceral hypersensitivity, GSK3179106 has been shown to attenuate pain responses, supporting its therapeutic rationale for IBS.[1][4] The compound also possesses a favorable safety profile, with no evidence of genotoxicity in preclinical assays.[1][2]

Mechanism of Action: RET Kinase Inhibition

The gastrointestinal tract is regulated by the enteric nervous system (ENS), and its proper function is crucial for gut homeostasis.[2] The RET receptor tyrosine kinase is a key component of the ENS.[1][2] RET is activated upon binding to one of four glial cell line-derived neurotrophic factors (GDNFs) in conjunction with a GPI-anchored co-receptor (GFRα-1, 2, 3, or 4).[1][2] This activation is essential for the development and maintenance of enteric neurons.[1][2][3] In pathological conditions such as IBS, inflammation or stress can lead to hyperinnervation and sensitization of visceral afferent neurons, contributing to symptoms of abdominal pain.[1][2][3][4]

GSK3179106 acts as a competitive inhibitor at the ATP-binding site of the RET kinase domain. By blocking the autophosphorylation and subsequent activation of RET, GSK3179106 inhibits downstream signaling pathways. This inhibition is proposed to normalize the function of enteric neurons, thereby attenuating the visceral hypersensitivity associated with IBS.[3][4]

In Vitro Pharmacology

The in vitro activity of GSK3179106 was characterized through a series of biochemical and cellular assays to determine its potency, selectivity, and cellular effects.

Biochemical and Cellular Potency

GSK3179106 is a highly potent inhibitor of RET kinase activity. In biochemical assays, it demonstrated sub-nanomolar IC50 values against human and rat RET.[5] This potency was confirmed in cell-based assays measuring the inhibition of RET phosphorylation and the proliferation of RET-dependent cancer cell lines.[5]

| Assay Type | Target/Cell Line | Endpoint | Result (IC50) | Reference |

| Biochemical | Recombinant RET | Kinase Activity | 0.3 nM | [1][2][3] |

| Human RET | Kinase Activity | 0.4 nM | [5] | |

| Rat RET | Kinase Activity | 0.2 nM | [5] | |

| Cellular | SK-N-AS Cells | RET Phosphorylation | 4.6 nM | [5] |

| TT Cells | RET Phosphorylation | 11.1 nM | [5] | |

| TT Cells (RET-dependent) | Cell Proliferation | 25.5 nM | [5] | |

| SK-NAS & A549 (RET-independent) | Cell Proliferation | >10 µM | [5] |

Kinase Selectivity

The selectivity of GSK3179106 was assessed against a broad panel of kinases to evaluate its off-target activity. The compound was found to be highly selective for RET.

| Assay Type | Panel Size | Result | Reference |

| Kinase Panel | >300 Recombinant Kinases | Only 26 kinases inhibited at 1 µM | [1][2] |

| Chemoproteomics | Rat Colon Tissue Lysate | RET identified as the most potent target (pKdapp = 7.9) | [2] |

Genotoxicity

GSK3179106 was evaluated for potential genotoxicity and was found to have a clean profile, with no liabilities identified in standard assays.[1][2]

In Vivo Pharmacology

In vivo studies were conducted in rodent models to assess the pharmacokinetic profile and efficacy of GSK3179106 in a disease-relevant context.

Pharmacokinetics (PK)

A key attribute of GSK3179106 is its designed gut-restriction, which leads to high concentrations in the target tissue (colon) and low systemic exposure.

| Species | Dose Route | Dose | Tissue | Parameter | Value | Reference |

| Rat | IV | 0.06 mg/kg | Plasma | N/A | PK profile determined | [1] |

| Rat | Oral (BID, 3.5 days) | 10 mg/kg | Plasma | Cmax | 40 ng/mL | [1] |

| Rat | Oral (BID, 3.5 days) | 10 mg/kg | Colon Tissue | Cmax | 3358 ng/mL | [1] |

| Human | Oral (single dose) | 10 - 800 mg | Plasma | Low bioavailability | Well tolerated | [6] |

| Human | Oral (repeat dose) | 5 - 200 mg | Plasma | Dose-dependent exposure up to 100 mg | Well tolerated | [6] |

Efficacy in Visceral Hypersensitivity Models

The therapeutic potential of GSK3179106 was tested in rat models where colonic hypersensitivity was induced by various stimuli. Efficacy was measured by a reduction in the visceromotor response (VMR), quantified by abdominal contractions, to colorectal distension (CRD).

| Animal Model | Treatment | Result | Reference |

| Rat (Acetic Acid-Induced Colitis) | 10 mg/kg, Oral, BID for 3.5 days | Reduced VMR to CRD | [1] |

| Rat (Acetic Acid-Induced Colitis) | 10 mg/kg, Oral | 34-43% inhibition in VMR to CRD | [5] |

| Rat (Multiple Models*) | Oral GSK3179106 | Attenuated abdominal contractions induced by CRD | [4] |

*Models include colonic irritation, post-acute inflammation, adulthood stress, and early life stress.[4]

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

RET Kinase Biochemical Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified RET kinase. A common method is a fluorescence-based assay.[7]

-

Reagents: Purified recombinant RET kinase domain, a suitable peptide substrate (e.g., a poly-GT peptide), ATP, and a kinase assay buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[8]

-

Procedure:

-

GSK3179106 is serially diluted in DMSO and added to the wells of a microplate.

-

RET kinase and the peptide substrate are added to the wells and incubated briefly with the compound.

-

The kinase reaction is initiated by the addition of Mg/ATP.

-

The plate is incubated at room temperature to allow for substrate phosphorylation.

-

The reaction is stopped, and the amount of phosphorylated product (or remaining ATP) is quantified. This can be done using a phosphospecific antibody in a TR-FRET format or by measuring ADP production using a coupled enzyme system (e.g., ADP-Glo™).[8][9]

-

-

Data Analysis: The signal is converted to percent inhibition relative to DMSO (vehicle) controls. IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Cellular RET Phosphorylation Assay

This assay measures the inhibition of RET autophosphorylation in a cellular context. The LanthaScreen™ TR-FRET assay is a suitable platform.[9][10]

-

Cell Lines: A human cell line endogenously expressing RET (e.g., TT medullary thyroid cancer cells) or a cell line engineered to express RET is used.[5]

-

Procedure:

-

Cells are seeded in 384-well plates and cultured overnight.

-

Cells are treated with serial dilutions of GSK3179106 for a predetermined time (e.g., 1-2 hours).

-

The RET signaling pathway is stimulated if necessary (e.g., with GDNF), although in cancer cell lines with activating mutations, the pathway may be constitutively active.

-

Cells are lysed by adding a buffer containing a terbium (Tb)-labeled anti-phospho-RET antibody.

-

The plate is incubated at room temperature to allow antibody binding.

-

-

Data Analysis: The plate is read on a fluorescence plate reader capable of TR-FRET. The ratio of the acceptor (from a GFP-tagged substrate or a second labeled antibody) to the donor (Terbium) emission is calculated. IC50 values are determined from the dose-response curve.[9]

In Vivo Visceromotor Response (VMR) to Colorectal Distension (CRD)

This experiment assesses visceral pain in awake rats by measuring the abdominal muscle response to a controlled stimulus in the colon.[11][12][13]

-

Animal Model: Male Wistar or Sprague-Dawley rats are used. Visceral hypersensitivity is induced via various methods, such as intra-colonic administration of dilute acetic acid or stressors.[1][4]

-

Procedure:

-

Rats are treated with GSK3179106 or vehicle via oral gavage for a specified period (e.g., 3.5 days).[1]

-

For the assessment, a flexible balloon catheter (4-5 cm) is lubricated and inserted intra-anally into the descending colon.

-

Rats are placed in small enclosures and allowed to acclimate.

-

The VMR is measured in response to graded pressures of CRD (e.g., 0, 20, 40, 60, 80 mmHg), delivered by a barostat. Each distension lasts for 10-20 seconds, with a rest period in between.

-

The response is quantified either by visual scoring of the abdominal withdrawal reflex (AWR) or by measuring the electromyographic (EMG) activity of the external oblique muscles.[13][14]

-

-

Data Analysis: The number of abdominal contractions or the total EMG signal during distension is recorded and compared between the vehicle- and drug-treated groups using appropriate statistical tests (e.g., two-way ANOVA).[1]

Chemoproteomics for Target Selectivity (Kinobeads)

This method identifies the protein targets of a kinase inhibitor in a complex biological sample, such as a tissue lysate, based on competitive binding.[4][5][15]

-

Reagents: Cell or tissue lysate, GSK3179106, and "kinobeads" (sepharose beads derivatized with a mixture of non-selective, ATP-competitive kinase inhibitors).

-

Procedure:

-

A native proteome (e.g., rat colon tissue lysate) is prepared.

-

The lysate is incubated with GSK3179106 at various concentrations (or vehicle control) to allow the drug to bind to its targets.

-

The treated lysate is then incubated with the kinobeads matrix. Kinases that are not bound by GSK3179106 will be captured by the beads.

-

The beads are washed to remove non-specifically bound proteins.

-

The captured kinases are eluted and identified/quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: The abundance of each identified kinase is compared between the drug-treated and vehicle-treated samples. A dose-dependent decrease in the amount of a specific kinase captured by the beads indicates that it is a target of GSK3179106. This data can be used to generate a selectivity profile and determine apparent dissociation constants (Kdapp).

Genotoxicity - Ames Test

The bacterial reverse mutation assay (Ames test) is used to assess the mutagenic potential of a compound.[16][17][18]

-

Strains: Several strains of Salmonella typhimurium (and often E. coli) with pre-existing mutations in the histidine synthesis operon are used. These strains cannot grow in a histidine-free medium.

-

Procedure:

-

The bacterial strains are exposed to various concentrations of GSK3179106, a negative control, and a positive control.

-

The exposure is conducted both with and without the addition of a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

-

The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Plates are incubated for 48-72 hours.

-

-

Data Analysis: Only bacteria that have undergone a reverse mutation (reversion) to restore their ability to synthesize histidine will form colonies. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the vehicle control.[17]

References

- 1. criver.com [criver.com]

- 2. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. LanthaScreen Cellular Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Experimental colitis alters visceromotor response to colorectal distension in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2.4. The Visceromotor Response (VMR) to Colorectal Distension (CRD) [bio-protocol.org]

- 13. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The visceromotor response to colorectal distention fluctuates with the estrous cycle in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 17. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

The Discovery and Development of GSK3179106: A Gut-Restricted RET Kinase Inhibitor for Irritable Bowel Syndrome

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK3179106 is a first-in-class, potent, and selective gut-restricted inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, investigated as a potential therapeutic for Irritable Bowel Syndrome (IBS). This technical guide details the discovery and development history of GSK3179106, from its underlying scientific rationale to preclinical and early clinical findings. It includes a comprehensive overview of its mechanism of action, key experimental data, and detailed methodologies for the pivotal studies that have defined its profile.

Introduction: The Rationale for Targeting RET Kinase in IBS

Irritable Bowel Syndrome (IBS) is a common gastrointestinal disorder characterized by chronic abdominal pain, discomfort, and altered bowel habits.[1] While its etiology is complex and not fully understood, the enteric nervous system (ENS), which regulates many GI functions, is a key area of investigation.[1][2] Stress or inflammation-induced expression of growth factors and cytokines in the gut can lead to hyperinnervation of visceral afferent neurons, contributing to the pathophysiology of IBS.[1][2]

The RET receptor tyrosine kinase is crucial for the development and maintenance of the ENS.[1][2][3] Signaling through RET, activated by glial cell line-derived neurotrophic factor (GDNF) family ligands, is vital for synaptic formation, signal transmission, and neuronal plasticity in the adult ENS.[1][2] Loss-of-function mutations in RET are associated with Hirschsprung's disease, characterized by a lack of normal colonic innervation.[1][2] Conversely, inhibiting RET signaling presents a novel therapeutic strategy to normalize neuronal function and alleviate symptoms in IBS patients.[2]

The Discovery of GSK3179106

GSK3179106, chemically identified as 2-(4-(4-ethoxy-6-oxo-1,6-dihydropyridin-3-yl)-2-fluorophenyl)-N-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)acetamide, emerged from a screening and structure-activity relationship (SAR) optimization program.[2][4] The primary goal was to identify a potent and selective RET kinase inhibitor with gut-restricted properties to minimize systemic exposure and potential off-target effects.

The discovery process focused on optimizing potency, selectivity, and minimizing mutagenicity, leading to the identification of compound 15 (GSK3179106) as a clinical candidate.[1][2] A significant aspect of the medicinal chemistry effort was the use of computational methods to predict and mitigate genotoxic risk by calculating nitrenium ion formation energies.[1][2]

Mechanism of Action

GSK3179106 is a small molecule that acts as a potent inhibitor of RET kinase by binding to the hinge region of the enzyme.[2] Its mechanism involves the attenuation of post-inflammatory and stress-induced visceral hypersensitivity through the inhibition of RET signaling within the ENS.[5] A chemoproteomics approach in rat colon tissues confirmed that RET kinase is the most potent target of GSK3179106.[2]

Below is a diagram illustrating the proposed signaling pathway and the point of intervention for GSK3179106.

References

- 1. Discovery of a First-in-Class Gut-Restricted RET Kinase Inhibitor as a Clinical Candidate for the Treatment of IBS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. First-in-Human Studies for a Selective RET Tyrosine Kinase Inhibitor, GSK3179106, to Investigate the Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a First-in-Class Gut-Restricted RET Kinase Inhibitor as a Clinical Candidate for the Treatment of IBS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Structural Secrets of a Gut-Restricted Kinase Inhibitor: An In-Depth Guide to the SAR of GSK3179106

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural activity relationship (SAR) of GSK3179106, a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Developed as a potential treatment for Irritable Bowel Syndrome (IBS), the unique gut-restricted nature of this compound, combined with its high potency, makes its SAR landscape a compelling case study for modern medicinal chemistry. This document details the key molecular interactions, quantitative comparisons of analog potency and selectivity, and the experimental methodologies employed in its characterization.

Core Structure and Pharmacophore

GSK3179106 is a pyridone hinge binder, a chemical scaffold known for its effective interaction with the hinge region of kinase ATP-binding pockets.[1] The core structure can be dissected into three key components:

-

A Ring (Pyridone): This moiety is crucial for anchoring the molecule within the kinase hinge region.

-

B Ring (Fluorophenyl): Modifications on this ring significantly influence selectivity against other kinases, such as KDR (VEGFR2).

-

C Ring (Isoxazole): This part of the molecule extends into a solvent-exposed region, and its substituents are critical for optimizing potency and physicochemical properties.

The chemical name for GSK3179106 is 2-(4-(4-ethoxy-6-oxo-1,6-dihydropyridin-3-yl)-2-fluorophenyl)-N-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)acetamide.[1]

Structure-Activity Relationship (SAR) Analysis

The development of GSK3179106 involved a systematic exploration of its chemical space to optimize potency for RET kinase while minimizing off-target effects, particularly against KDR, a common anti-target for RET inhibitors. The following tables summarize the key SAR findings based on modifications to the core scaffold.

Table 1: A and B Ring Modifications and their Impact on RET and KDR Inhibition

| Compound | A Ring Moiety | B Ring Moiety | RET IC50 (nM) | KDR IC50 (nM) | Selectivity (KDR/RET) |

| 1 | Biaryl urea | Phenyl | 22 | 990 | 45 |

| 2 | Amino-pyridine | Phenyl | 0.7 | 55 | 79 |

| 3 | Pyridone | Phenyl | 0.8 | 63 | 79 |

| 4 | Pyridone | 2-Fluorophenyl | 0.1 | 20.8 | 208 |

Data sourced from Schenck Eidam et al., ACS Med. Chem. Lett. 2018, 9, 7, 623–628.

Key Insights from Table 1:

-

The transition from a biaryl urea (Compound 1) to an amino-pyridine (Compound 2) and subsequently to a pyridone (Compound 3) scaffold significantly enhanced RET potency.

-

The introduction of a fluorine atom at the 2-position of the B-ring (Compound 4) dramatically improved selectivity against KDR by over 2.5-fold compared to the unsubstituted phenyl analog (Compound 3), while also increasing RET potency. This highlights the critical role of the B-ring in achieving kinase selectivity.

Table 2: C-Ring Amide Modifications and their Effect on Potency

| Compound | C-Ring Amide Moiety | RET IC50 (nM) |

| 12 | 3-tert-Butyl isoxazole | 0.4 |

| 13 | 3-(1-Methylcyclopropyl) isoxazole | 0.3 |

| 14 | 3-(1-(Trifluoromethyl)cyclopropyl) isoxazole | 0.2 |

| GSK3179106 (15) | 3-(1,1,1-Trifluoro-2-methylpropan-2-yl) isoxazole | 0.4 |

Data sourced from Schenck Eidam et al., ACS Med. Chem. Lett. 2018, 9, 7, 623–628.

Key Insights from Table 2:

-

The C-ring amide portion of the molecule was optimized for potent RET inhibition.

-

Various bulky, lipophilic groups on the isoxazole ring were well-tolerated and resulted in picomolar to low nanomolar RET inhibition.

-

The 1,1,1-trifluoro-2-methylpropan-2-yl group of GSK3179106 (Compound 15) was selected based on a comprehensive assessment of potency, metabolic stability, and other developability parameters.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of GSK3179106.

RET Kinase Biochemical Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay was utilized to determine the biochemical potency (IC50) of GSK3179106 and its analogs against the RET kinase.

Methodology:

-

Reagents:

-

RET Kinase

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Test compounds serially diluted in DMSO.

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

-

Procedure:

-

A solution of RET kinase and the Eu-anti-tag antibody is prepared in kinase buffer.

-

The test compound dilutions are added to the wells of a 384-well plate.

-

The kinase/antibody mixture is then added to the wells containing the test compound and incubated for a specified period (e.g., 60 minutes) at room temperature to allow for compound binding.

-

The kinase tracer is added to all wells to initiate the displacement reaction.

-

The plate is incubated for another 60 minutes at room temperature.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured on a suitable plate reader (Excitation: 340 nm, Emission: 615 nm for Europium and 665 nm for the tracer).

-

-

Data Analysis:

-

The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated.

-

IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

-

Cellular RET Autophosphorylation Assay

This cell-based assay measures the ability of a compound to inhibit the autophosphorylation of the RET kinase within a cellular context.

Methodology:

-

Cell Line:

-

TT cells, a human thyroid carcinoma cell line with a constitutively active RET C634W mutation, are commonly used.

-

-

Procedure:

-

TT cells are seeded in 96-well plates and cultured until they reach a suitable confluency.

-

The cells are then treated with various concentrations of the test compound or vehicle (DMSO) for a defined period (e.g., 2 hours).

-

Following treatment, the cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

The cell lysates are then analyzed for phosphorylated RET (pRET) and total RET levels using an immunoassay method such as an ELISA or Western blotting.

-

For ELISA: A sandwich ELISA format is used with a capture antibody for total RET and a detection antibody specific for a phosphorylated tyrosine residue on RET (e.g., pY905).

-

For Western Blotting: Lysates are run on an SDS-PAGE gel, transferred to a membrane, and probed with primary antibodies against pRET and total RET, followed by detection with appropriate secondary antibodies.

-

-

-

Data Analysis:

-

The ratio of pRET to total RET is calculated for each compound concentration.

-

IC50 values are determined by plotting the percentage of inhibition of RET phosphorylation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the RET signaling pathway and the experimental workflows described above.

RET Signaling Pathway

Caption: The RET signaling pathway and the inhibitory action of GSK3179106.

Biochemical Assay Workflow

Caption: Workflow for the LanthaScreen™ RET kinase biochemical assay.

Cellular Assay Workflow

References

GSK3179106 and enteric nervous system function

An In-depth Technical Guide on GSK3179106 and Enteric Nervous System Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3179106 is a potent, selective, and gut-restricted inhibitor of the Rearranged during transfection (RET) receptor tyrosine kinase, a key regulator of the enteric nervous system (ENS).[1][2] Developed as a potential therapeutic for Irritable Bowel Syndrome (IBS), GSK3179106 targets the underlying mechanisms of visceral hypersensitivity, a primary symptom of IBS characterized by abdominal pain.[1][3] This document provides a comprehensive overview of GSK3179106, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the core signaling pathways and experimental workflows.

Introduction: The Enteric Nervous System and RET Kinase

The enteric nervous system (ENS), often termed the "second brain," is a complex network of neurons within the gastrointestinal (GI) tract that autonomously regulates gut functions.[2][3] Pathophysiological changes in the ENS are implicated in various GI disorders, including IBS.[2][4] One of the key players in the development, maintenance, and function of the ENS is the RET receptor tyrosine kinase.[3][5]

RET signaling is initiated when a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) binds to its specific GFRα co-receptor.[2][3] This complex then recruits and activates the RET receptor, triggering downstream signaling cascades essential for neuronal survival, synaptic plasticity, and signal transmission.[2][6] In conditions like IBS, inflammation or stress can lead to changes in the expression of neurotrophic factors, potentially causing hyperinnervation and sensitization of visceral afferent neurons, leading to hypersensitivity and pain.[2][7] Targeting RET kinase with an inhibitor like GSK3179106 represents a novel therapeutic strategy to normalize this aberrant neuronal function.[2]

Mechanism of Action of GSK3179106

GSK3179106 is a small molecule inhibitor that potently and selectively targets the kinase activity of the RET receptor.[2][8] By blocking the ATP-binding site of the kinase domain, it prevents the autophosphorylation of RET and the subsequent activation of downstream signaling pathways. This inhibition is intended to modulate the activity of enteric neurons and reduce the visceral hypersensitivity associated with IBS.[1][7] A key feature of GSK3179106 is its "gut-restricted" nature, designed to limit systemic exposure and minimize off-target effects.[1][2]

Figure 1: GSK3179106 Mechanism of Action on the RET Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for GSK3179106 from in vitro, preclinical, and clinical studies.

Table 1: In Vitro Potency and Cellular Activity

| Parameter | Target/Cell Line | IC₅₀ Value | Reference |

| Biochemical Potency | Human RET Kinase | 0.4 nM | [8] |

| Rat RET Kinase | 0.2 nM | [8] | |

| RET Kinase | 0.3 nM | [2][3] | |

| Cellular Activity | RET Phosphorylation (SK-N-AS cells) | 11.1 nM | [8] |

| RET Phosphorylation (TT cells) | 4.6 nM | [8] | |

| Cell Proliferation (TT cells) | 25.5 nM | [8] |

Table 2: Preclinical In Vivo Efficacy (Rat Models)

| Model | Dosing Regimen | Endpoint | Result | Reference |

| Acute Colitis Model | 10 mg/kg, oral, BID for 3.5 days | Visceromotor Response (VMR) to Colorectal Distension (CRD) | 34%–43% inhibition | [7] |

| Water Avoidance Stress | 10 mg/kg, oral, BID for 3.5 days | VMR to CRD | 33%–35% inhibition | [7] |

| Acetic Acid Irritation | 10 mg/kg, oral, BID for 3.5 days | VMR to CRD | Significant reduction vs. vehicle | [3] |

Table 3: Pharmacokinetic Parameters

| Species | Study Type | Dosing | Cₘₐₓ | Tₘₐₓ | Reference |

| Rat | Full Gut PK | 10 mg/kg, oral, BID for 3.5 days | Colon Contents: 287,500 ng/mL | 7 h | [2] |

| Duodenum: 15,713 ng/mL | 0 h | [2] | |||

| Jejunum: 12,800 ng/mL | 1 h | [2] | |||

| Ileum: 5,520 ng/mL | 2 h | [2] | |||

| Colon Tissue: 3,358 ng/mL | 7 h | [2] | |||

| Plasma: 40 ng/mL | 4 h | [2] | |||

| Human | Phase 1 (Single Dose) | 10 mg - 800 mg (fasted) | Low bioavailability, less than dose-proportional | N/A | [5] |

| Human | Phase 1 (Repeat Dose) | 5 mg - 100 mg QD (with food) | Dose-dependent exposure up to 100 mg | N/A | [5] |

| 100 mg & 200 mg BID (with food) | Not dose-proportional, accumulation observed | N/A | [5] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are protocols for key experiments conducted with GSK3179106.

Preclinical Models of Colonic Hypersensitivity

Objective: To induce a state of visceral hypersensitivity in rodents that mimics symptoms of IBS.

Models Used:

-

Post-Inflammatory Model (Acute Colitis):

-

Species: Male Sprague-Dawley rats.

-

Induction: Intra-colonic administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) to induce a transient colitis.

-

Timeline: Hypersensitivity is assessed after the acute inflammation has resolved (e.g., day 7 or later), leaving a persistent neuronal sensitization.[1][7]

-

-

Stress-Induced Model (Water Avoidance Stress - WAS):

-

Species: Male Wistar-Kyoto rats (a strain known for anxiety-like behavior).

-

Procedure: Rats are placed on a small platform in a container filled with water (37°C) to a level of 8 cm for 1 hour daily for 7-10 consecutive days. This psychological stressor induces visceral hypersensitivity.[4][7]

-

Control: Sham-treated animals are placed in an identical, empty container.

-

Assessment of Visceral Nociception

Objective: To quantify visceral pain or hypersensitivity in response to a mechanical stimulus.

Protocol: Visceromotor Response (VMR) to Colorectal Distension (CRD):

-

Animal Preparation: Rats are fasted overnight and lightly anesthetized with isoflurane. A flexible balloon catheter (e.g., 6 cm) is inserted intra-anally into the descending colon.

-

Acclimation: Animals are allowed to recover from anesthesia and acclimate to the testing environment for approximately 30 minutes.

-

Distension Protocol: The colon is distended with air to various isobaric pressures (e.g., 10, 20, 40, 60 mm Hg) for a set duration (e.g., 10-20 seconds) with a rest period between stimuli.

-

Quantification: The visceromotor response is quantified by visually counting the number of abdominal muscle contractions during the distension period. An increased number of contractions indicates a higher level of visceral pain.[1][7]

-

Drug Administration: GSK3179106 or vehicle is administered orally (p.o.) via gavage at specified doses and time points before the CRD assessment.[3][7]

Figure 2: Experimental Workflow for Preclinical Efficacy Testing.

In Vitro RET Kinase and Cell Proliferation Assays

Objective: To determine the potency and selectivity of GSK3179106 on its target kinase and its effect on RET-dependent cell lines.

Protocol: RET Phosphorylation Assay:

-

Cell Lines: Human medullary thyroid carcinoma TT cells (with endogenous RET mutation) or SK-N-AS neuroblastoma cells (expressing wild-type RET).[8]

-

Procedure: Cells are plated and grown to sub-confluency. They are then serum-starved and pre-treated with varying concentrations of GSK3179106 for a specified time (e.g., 1-2 hours).

-

Stimulation: RET kinase is activated by adding a GFL (e.g., GDNF).

-

Analysis: Cell lysates are collected, and the level of phosphorylated RET (pRET) is measured using a sensitive immunoassay, such as ELISA or Homogeneous Time Resolved Fluorescence (HTRF). IC₅₀ values are calculated from the dose-response curve.[4]

Protocol: Cell Proliferation Assay:

-

Cell Lines: RET-dependent TT cells and RET-independent control lines (e.g., A549).[8]

-

Procedure: Cells are seeded in 96-well plates and treated with a range of GSK3179106 concentrations.

-

Incubation: Cells are incubated for a period of 3-8 days.

-

Analysis: Cell viability or proliferation is assessed using a standard method (e.g., CellTiter-Glo®). IC₅₀ values are determined for the RET-dependent cell line to confirm cellular target engagement.[8]

First-in-Human Clinical Trials

Objective: To evaluate the safety, tolerability, and pharmacokinetics of GSK3179106 in healthy volunteers.

Study Design (Based on NCT02727283 & NCT02798991):

-

Type: Phase 1, randomized, double-blind, placebo-controlled, ascending dose studies.[5][9]

-

Population: Healthy adult subjects.

-

Single Ascending Dose (SAD) Study:

-

Multiple Ascending Dose (MAD) Study:

-

Dosing: Subjects receive repeat oral doses of GSK3179106 (e.g., 5 mg to 100 mg once daily [QD] or 100 mg to 200 mg twice daily [BID]) or placebo for 14 days.[5]

-

-

Primary Endpoints: Safety and tolerability, assessed by monitoring adverse events, clinical laboratory tests, vital signs, and ECGs.

-

Secondary Endpoints: Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) determined from plasma samples collected at multiple time points.

Conclusion

GSK3179106 is a selective, gut-restricted RET kinase inhibitor that has demonstrated target engagement and efficacy in preclinical models of visceral hypersensitivity. By inhibiting the RET signaling pathway within the enteric nervous system, it offers a targeted approach to alleviating the chronic abdominal pain associated with Irritable Bowel Syndrome.[1][2] Phase 1 studies have established its safety and pharmacokinetic profile in healthy volunteers, showing that it was well-tolerated.[5] The data gathered to date support the continued investigation of RET kinase inhibition as a promising therapeutic strategy for functional bowel disorders.

References

- 1. Exploring the Potential of RET Kinase Inhibition for Irritable Bowel Syndrome: A Preclinical Investigation in Rodent Models of Colonic Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a First-in-Class Gut-Restricted RET Kinase Inhibitor as a Clinical Candidate for the Treatment of IBS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. First-in-Human Studies for a Selective RET Tyrosine Kinase Inhibitor, GSK3179106, to Investigate the Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GSK-3179106 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Exploring the Potential of RET Kinase Inhibition for Irritable Bowel Syndrome: A Preclinical Investigation in Rodent Models of Colonic Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Beyond the Gut: A Technical Exploration of GSK3179106's Untapped Therapeutic Potential

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract